![molecular formula C25H18ClFN2O4 B2797289 N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866344-26-5](/img/structure/B2797289.png)
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide, also known as CFA, is a compound that has been used in scientific research for its potential therapeutic applications. CFA is a synthetic compound that belongs to the quinoline family and has been studied for its anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide involves the inhibition of various signaling pathways that are involved in inflammation and tumor growth. Specifically, N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell survival and proliferation.
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide also inhibits the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are inflammatory molecules.
In vivo studies have shown that N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide can reduce inflammation in animal models of arthritis and colitis. Additionally, N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has been shown to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide in lab experiments is its potent anti-inflammatory and anti-tumor properties. N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has been shown to be effective in inhibiting inflammation and tumor growth in both in vitro and in vivo studies.
However, one of the limitations of using N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide in lab experiments is its potential toxicity. Studies have shown that N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide can be toxic to certain cell types, and its toxicity can be dose-dependent. Additionally, N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has been shown to have a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide. One area of research is the development of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide analogs that have improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide for therapeutic applications.
Another area of research is the investigation of the potential of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide in combination with other anti-inflammatory and anti-tumor agents. Studies have shown that combination therapy can be more effective than single-agent therapy in some cases.
Finally, further studies are needed to determine the potential of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide in other disease states, such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide involves the reaction of 4-chlorobenzoyl chloride with 2-amino-N-methoxyacetamide in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with 4-fluoro-3-nitrobenzoic acid to form N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been in the field of anti-inflammatory agents. Studies have shown that N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has potent anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has also been studied for its potential anti-tumor properties. Research has shown that N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has been shown to have anti-angiogenic properties, which can prevent the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN2O4/c1-33-19-10-11-22-20(12-19)25(32)21(24(31)15-2-6-17(27)7-3-15)13-29(22)14-23(30)28-18-8-4-16(26)5-9-18/h2-13H,14H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPKCYWDGGNTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

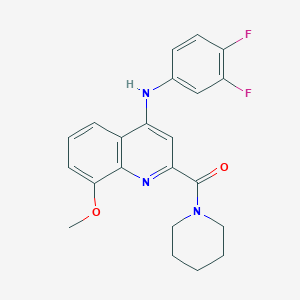
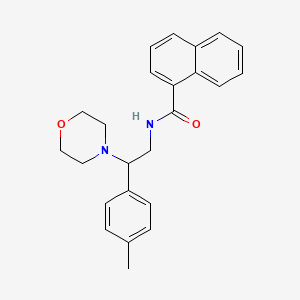
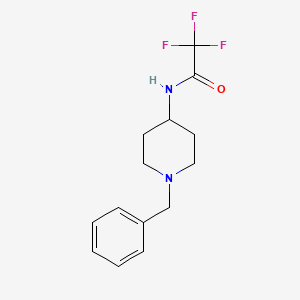
![2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2797213.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2797214.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)
![N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2797216.png)
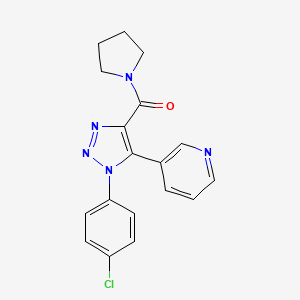
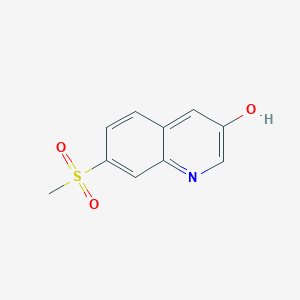
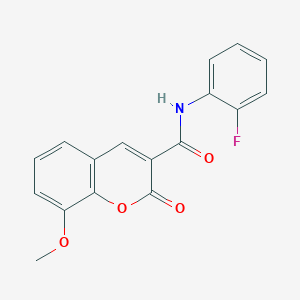
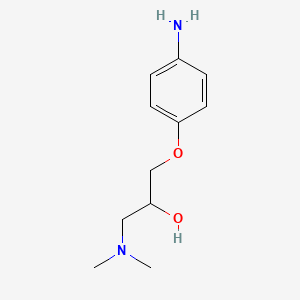
![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2797228.png)
![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)